REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([NH2:8])=[C:6]([NH2:9])[CH:5]=[C:4]([Cl:10])[N:3]=1.O.[CH2:12](O)[CH3:13]>C(C=O)=O>[Cl:1][C:2]1[C:7]2[C:6](=[N:9][CH:12]=[CH:13][N:8]=2)[CH:5]=[C:4]([Cl:10])[N:3]=1
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Name
|
|
Quantity
|
7.85 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=C1N)N)Cl
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)C=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
|
the precipitates were collected
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Type
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WASH
|
Details
|
washed with EtOH
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Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC2=NC=CN=C21)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.32 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |